C19H18ClFN6O4
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Overview
Description
The compound with the molecular formula C19H18ClFN6O4 Pyraclostrobin . It is a carbamate ester that is the methyl ester of [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamic acid . Pyraclostrobin is widely used as a fungicide to control major plant pathogens, including Septoria tritici, Puccinia species, and Pyrenophora teres .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyraclostrobin can be synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol. This intermediate is then reacted with 2-bromo-1-(methoxycarbonyl)benzene to yield the final product .
Industrial Production Methods: Industrial production of Pyraclostrobin involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Pyraclostrobin undergoes various chemical reactions, including:
Oxidation: Pyraclostrobin can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: Pyraclostrobin can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of Pyraclostrobin.
Reduction Products: Amines or alcohols derived from Pyraclostrobin.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Pyraclostrobin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carbamate esters and pyrazole derivatives.
Biology: Investigated for its effects on fungal pathogens and its role in plant protection.
Medicine: Explored for its potential antifungal properties and its mechanism of action against fungal infections.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal diseases.
Mechanism of Action
Pyraclostrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, which is essential for cellular respiration in fungi. This inhibition disrupts the production of ATP, leading to the death of fungal cells. The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .
Comparison with Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action.
Trifloxystrobin: A strobilurin fungicide used to control a wide range of fungal diseases.
Fluoxastrobin: A fungicide with a similar chemical structure and mode of action.
Uniqueness: Pyraclostrobin is unique due to its high efficacy against a broad spectrum of fungal pathogens and its ability to provide long-lasting protection to crops. Its chemical structure allows for effective inhibition of the cytochrome-bc1 complex, making it a valuable tool in agricultural disease management .
Properties
IUPAC Name |
methyl 2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O4/c1-10-7-25-15-16(22-18(25)27(23-10)9-14(28)31-3)24(2)19(30)26(17(15)29)8-11-12(20)5-4-6-13(11)21/h4-6H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKLPDIWJVCTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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